molecular formula C6H11Cl2N3O B2928080 (5-Methoxypyrazin-2-yl)methanamine dihydrochloride CAS No. 2225136-43-4

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B2928080
CAS No.: 2225136-43-4
M. Wt: 212.07
InChI Key: LIRVKAMNBJISIH-UHFFFAOYSA-N
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Description

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride is a pyrazine derivative featuring a methoxy (-OCH₃) group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position of the pyrazine ring, stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₀Cl₂N₃O, with a molar mass of 218.07 g/mol. The methoxy group enhances solubility and modulates electronic effects, while the dihydrochloride salt improves stability and bioavailability .

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVKAMNBJISIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: 5-methoxypyrazine and methanamine.

    Reaction: The starting materials are reacted in the presence of hydrochloric acid.

    Product Formation: The product, (5-Methoxypyrazin-2-yl)methanamine dihydrochloride, is formed as a dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride C₆H₁₀Cl₂N₃O 218.07 5-OCH₃, 2-CH₂NH₂ Enhanced solubility, salt stability
1-(5-Chloropyrazin-2-yl)methanamine dihydrochloride C₅H₇Cl₂N₃ 180.03 5-Cl, 2-CH₂NH₂ Higher lipophilicity, reactive Cl
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine core, 2-propyl Different heterocycle, altered H-bonding

Key Observations :

  • Methoxy vs. However, the chloro analog may exhibit greater membrane permeability due to its lipophilic nature .
  • Pyrazine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) differ in ring nitrogen positions, affecting electronic distribution and binding affinity in biological targets .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound 5-Chloro Analog Pyrimidine Analog
Molecular Weight 218.07 180.03 224.13
LogP (Predicted) -0.5 1.2 0.8
Solubility (H₂O) High Moderate Moderate

Biological Activity

(5-Methoxypyrazin-2-yl)methanamine dihydrochloride, a compound with the CAS number 2225136-43-4, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazine ring substituted with a methoxy group and an amine functional group. Its molecular formula is C7H12Cl2N2C_7H_{12}Cl_2N_2, with a molecular weight of 195.09 g/mol. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of (5-Methoxypyrazin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to modulation of biochemical processes relevant to inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies indicate that (5-Methoxypyrazin-2-yl)methanamine dihydrochloride exhibits antimicrobial properties, particularly against certain bacterial strains. This suggests potential utility in treating infections.

Case Studies

  • Anti-inflammatory Effects : Research has shown that the compound can inhibit specific enzymes associated with inflammatory responses. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
  • Anticancer Potential : Studies have indicated that (5-Methoxypyrazin-2-yl)methanamine dihydrochloride may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains using a time-kill assay. Results demonstrated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
Enzyme InhibitionCOX enzymesReduced inflammatory mediators
AntimicrobialBacterial strainsSignificant reduction in viability
AnticancerCancer cell linesInduction of apoptosis

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